

# An In-depth Technical Guide to 3,4-Dioxopentanal

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## Compound of Interest

Compound Name: 3,4-Dioxopentanal

Cat. No.: B13531466

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature pertaining specifically to **3,4-dioxopentanal** is limited. This guide provides a comprehensive overview of its known identifiers and computed properties, supplemented with established experimental protocols and theoretical considerations for analogous aliphatic dicarbonyl compounds. This information is intended to serve as a foundational resource for researchers.

## Introduction

**3,4-Dioxopentanal** is a small organic molecule featuring two adjacent carbonyl groups (a 1,2-dicarbonyl) and a terminal aldehyde. This arrangement of functional groups suggests a high degree of reactivity and potential for participation in a variety of chemical transformations. Such compounds are of interest to researchers in fields ranging from synthetic organic chemistry to toxicology and drug development due to their electrophilic nature and ability to interact with biological nucleophiles. This guide summarizes the available chemical data for **3,4-dioxopentanal** and provides generalized experimental approaches for its study.

## Chemical Identifiers and Properties

While experimental data is scarce, a significant amount of information has been computationally generated and is available through public databases. These identifiers are crucial for database searches and regulatory purposes.

Table 1: Chemical Identifiers for **3,4-Dioxopentanal**

Identifier Type	Value
CAS Number	88499-41-6[1]
PubChem CID	45085070[1]
IUPAC Name	3,4-dioxopentanal[1]
Molecular Formula	C5H6O3[1]
SMILES	CC(=O)C(=O)CC=O[1]
InChI	InChI=1S/C5H6O3/c1-4(7)5(8)2-3-6/h3H,2H2,1H3[1]
InChIKey	QGGCMCHYJIPQCE-UHFFFAOYSA-N[1]

Table 2: Computed Physicochemical Properties of **3,4-Dioxopentanal**

Property	Value	Source
Molecular Weight	114.10 g/mol	PubChem[1]
Exact Mass	114.031694049 Da	PubChem[1]
XLogP3	-0.8	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Topological Polar Surface Area	51.2 Å <sup>2</sup>	PubChem[1]

## Experimental Protocols

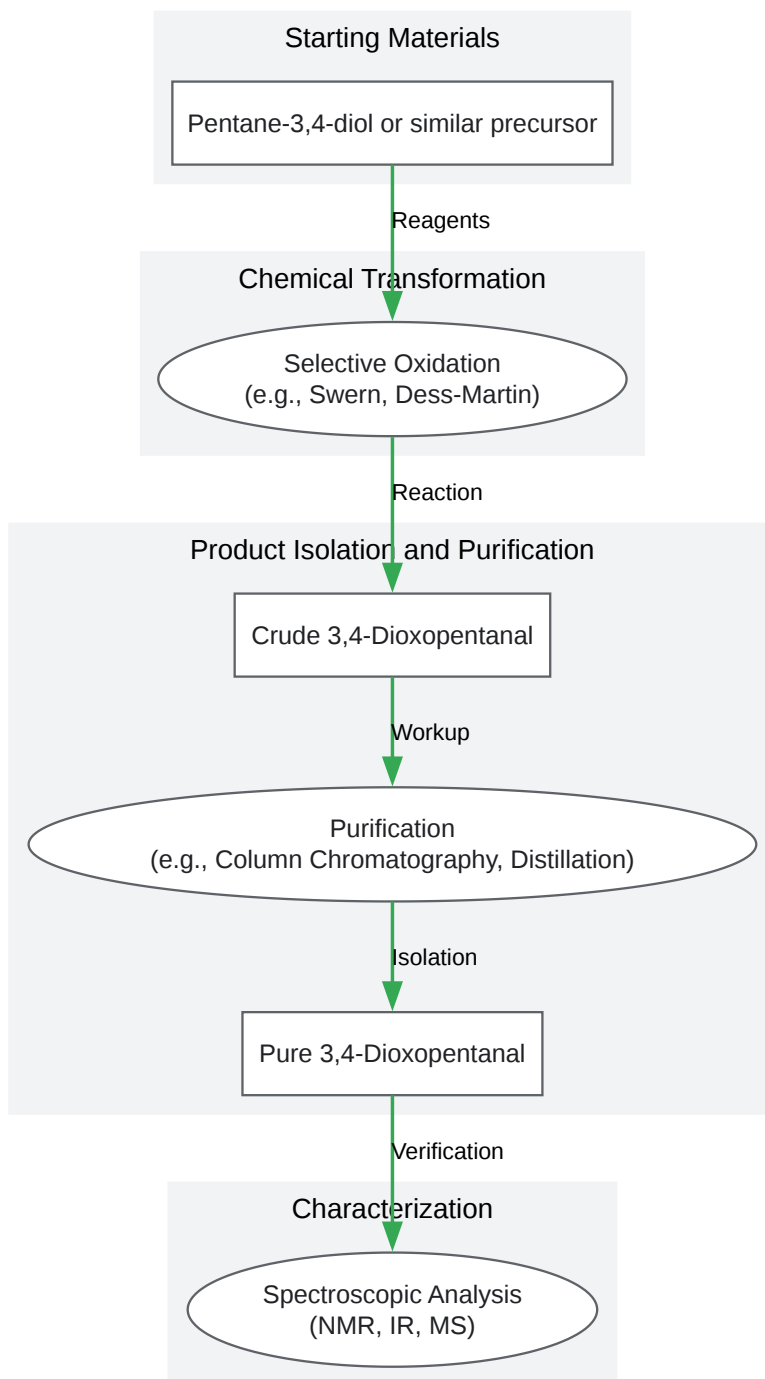
Due to the absence of specific published experimental methods for **3,4-dioxopentanal**, this section provides generalized protocols that are widely applicable to the synthesis, purification,

and characterization of small, polar, and potentially reactive aliphatic dicarbonyl compounds.

### 3.1. General Synthetic Approach

A plausible synthetic route to **3,4-dioxopentanal** could involve the oxidation of a suitable precursor. The following diagram illustrates a conceptual synthetic workflow.

## Conceptual Synthetic Workflow for 3,4-Dioxopentanal



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Caption: Conceptual workflow for the synthesis and analysis of **3,4-dioxopentanal**.

### 3.2. Purification of Aliphatic Dicarboxyls

Small aliphatic dicarboxyls are often polar and may be thermally sensitive. Purification can be challenging due to their reactivity.

- **Column Chromatography:** Silica gel chromatography is a standard method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically employed. Due to the polarity of dicarboxyls, they may require more polar solvent systems for elution.
- **Distillation:** Vacuum distillation can be effective for purifying liquid dicarboxyls, provided they are thermally stable. The reduced pressure lowers the boiling point, minimizing degradation.
- **Crystallization:** If the compound is a solid at room temperature, recrystallization from an appropriate solvent system can be a highly effective purification method.

### 3.3. Spectroscopic Characterization

The structure of **3,4-dioxopentanal** would be confirmed using a combination of spectroscopic techniques. The expected spectral features are outlined below.

#### 3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **$^1\text{H}$  NMR:** Protons adjacent to the carbonyl groups will be deshielded and appear downfield. The aldehydic proton would be expected to appear as a triplet around 9-10 ppm. The methylene protons would likely be a doublet of triplets adjacent to the aldehyde and a quartet next to the ketone. The methyl protons would appear as a singlet further upfield.
- **$^{13}\text{C}$  NMR:** The three carbonyl carbons (two ketone, one aldehyde) would exhibit characteristic chemical shifts in the range of 180-210 ppm. The aliphatic carbons would appear at higher field strengths.

#### 3.3.2. Infrared (IR) Spectroscopy

The IR spectrum would be dominated by strong C=O stretching absorptions.

- **Aldehyde C=O stretch:** A strong, sharp peak is expected around 1720-1740  $\text{cm}^{-1}$ .

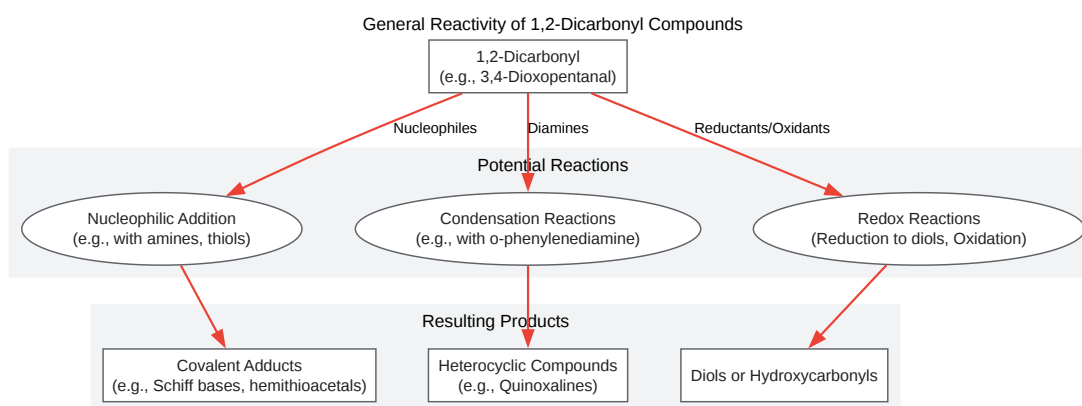
- Ketone C=O stretches: Two distinct peaks for the adjacent ketones are anticipated in the region of 1700-1720  $\text{cm}^{-1}$ .
- C-H stretches: Aldehydic C-H stretching often shows two weak bands around 2720 and 2820  $\text{cm}^{-1}$ . Aliphatic C-H stretches will be present below 3000  $\text{cm}^{-1}$ .

### 3.3.3. Mass Spectrometry (MS)

- Electron Ionization (EI-MS): The molecular ion peak ( $M^+$ ) at  $m/z$  114 would be expected, although it may be weak due to facile fragmentation. Common fragmentation patterns for dicarbonyls include alpha-cleavage.
- High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition of the molecular ion, matching the calculated exact mass of 114.0317 g/mol .[\[1\]](#)

## Reactivity and Potential Biological Significance

The reactivity of 1,2-dicarbonyl compounds is a key area of interest for researchers.



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Caption: General reactivity pathways for 1,2-dicarbonyl compounds like **3,4-dioxopentanal**.

Aliphatic dicarbonyls are known to be reactive towards biological nucleophiles such as the side chains of lysine and arginine residues in proteins, which can lead to the formation of advanced glycation end-products (AGEs). While no specific biological studies on **3,4-dioxopentanal** have been found, its structure suggests it could be a substrate for detoxifying enzymes such as those in the glyoxalase system, or it could potentially exert cytotoxic effects through covalent modification of cellular macromolecules. Further research is warranted to explore the biological role and toxicological profile of this compound.

## Conclusion

**3,4-Dioxopentanal** represents a molecule of interest for which fundamental experimental data is currently lacking in the public domain. This guide provides a summary of its known identifiers

and computed properties, and outlines a roadmap for its synthesis, purification, and characterization based on established principles of organic chemistry for analogous compounds. It is hoped that this technical overview will stimulate further research into the chemistry and biology of this and other small, reactive dicarbonyls.

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## References

- 1. 3,4-Dioxopentanal | C<sub>5</sub>H<sub>6</sub>O<sub>3</sub> | CID 45085070 - PubChem [pubchem.ncbi.nlm.nih.gov]
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